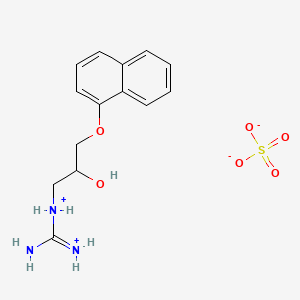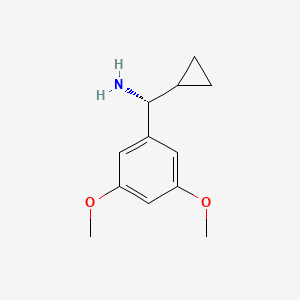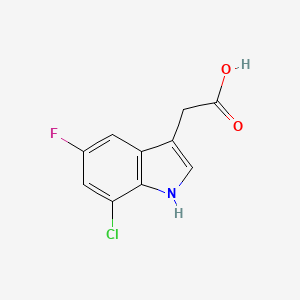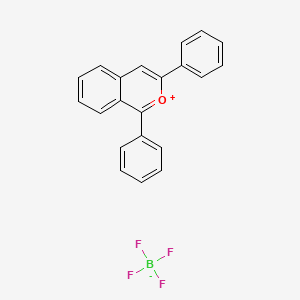
1,3-Diphenylisochromenylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylisochromenylium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a cationic species with a tetrafluoroborate anion. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylisochromenylium tetrafluoroborate can be synthesized through a multi-step process involving the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring and reflux . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylisochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3-Diphenylisochromenylium tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1,3-Diphenylisochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion plays a crucial role in stabilizing the cationic species and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiolylium tetrafluoroborate: Similar in structure but contains sulfur atoms instead of oxygen.
1,3-Dicyclohexylimidazolium tetrafluoroborate: Contains cyclohexyl groups instead of phenyl groups.
1,3-Dibenzylimidazolium tetrafluoroborate: Contains benzyl groups instead of phenyl groups .
Uniqueness
1,3-Diphenylisochromenylium tetrafluoroborate is unique due to its specific arrangement of phenyl groups and the isochromenylium core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
35096-85-6 |
|---|---|
Molecular Formula |
C21H15BF4O |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,3-diphenylisochromenylium;tetrafluoroborate |
InChI |
InChI=1S/C21H15O.BF4/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(22-20)17-11-5-2-6-12-17;2-1(3,4)5/h1-15H;/q+1;-1 |
InChI Key |
HTGCPIFSSBEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=[O+]2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


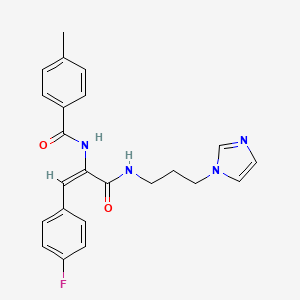
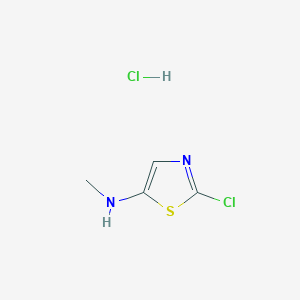
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
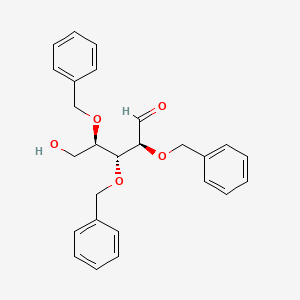

![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)


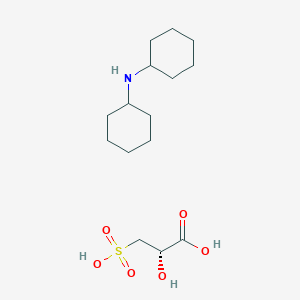
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

